3-(4-Bromonaphthalen-1-yl)oxetan-3-ol

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

3-(4-Bromonaphthalen-1-yl)oxetan-3-ol (CAS 1501853-79-7) is a synthetic, small-molecule organic compound belonging to the class of 3,3-disubstituted oxetanes. It is characterized by the fusion of an oxetane heterocycle, known for its utility as a carbonyl bioisostere and metabolic stability modulator, with a 4-bromonaphthalen-1-yl substituent.

Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
CAS No. 1501853-79-7
Cat. No. B1408159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromonaphthalen-1-yl)oxetan-3-ol
CAS1501853-79-7
Molecular FormulaC13H11BrO2
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C3=CC=CC=C32)Br)O
InChIInChI=1S/C13H11BrO2/c14-12-6-5-11(13(15)7-16-8-13)9-3-1-2-4-10(9)12/h1-6,15H,7-8H2
InChIKeyACVASCILXZUOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromonaphthalen-1-yl)oxetan-3-ol (CAS 1501853-79-7): A Structurally-Defined Bifunctional Oxetane Building Block for Medicinal Chemistry


3-(4-Bromonaphthalen-1-yl)oxetan-3-ol (CAS 1501853-79-7) is a synthetic, small-molecule organic compound belonging to the class of 3,3-disubstituted oxetanes . It is characterized by the fusion of an oxetane heterocycle, known for its utility as a carbonyl bioisostere and metabolic stability modulator, with a 4-bromonaphthalen-1-yl substituent . Its molecular formula is C13H11BrO2 and its molecular weight is 279.13 g/mol . This compound integrates two distinct functional motifs: a tertiary oxetanol ring, which serves as a rigid, hydrogen-bond-capable scaffold, and an aryl bromide, which provides a highly versatile synthetic handle for late-stage functionalization via cross-coupling chemistry [1].

Dual-Reactive Scaffold Aryl bromide for cross-coupling and oxetanol for further derivatization
Naphthalene Extension Larger VDW volume and higher lipophilicity versus phenyl analog
Fragment Elaboration Designed for scaffold-hopping and lead diversification programs

Why 3-(4-Bromonaphthalen-1-yl)oxetan-3-ol Cannot Be Replaced by Other 3-Aryl-Oxetan-3-ol Analogs


Substituting 3-(4-Bromonaphthalen-1-yl)oxetan-3-ol with a generic 3-aryl-oxetan-3-ol scaffold would fundamentally alter the molecule's physicochemical and electronic properties, undermining its utility in specific chemical contexts. The extended aromatic naphthalene system, compared to a single phenyl ring, provides a larger hydrophobic surface area and a distinct spatial geometry, which directly impacts target binding, molecular packing, and lipophilicity (calculated LogP difference of ~1.4 units versus the phenyl analog) [1]. Furthermore, the specific placement of the bromine atom at the 4-position of the naphthalene ring is critical; it serves as a regioselective anchor for metal-catalyzed cross-coupling reactions, a functionality absent in non-halogenated or differently substituted analogs [2]. These combined features dictate a unique reactivity and property profile that is not replicated by simpler analogs, making indiscriminate substitution scientifically invalid for applications requiring this precise vector.

This compound
3-(4-Bromophenyl)oxetan-3-ol analog
Significantly lower lipophilicity (reported cLogP shift) may alter ADME profile context and binding interactions.
This compound
Non-halogenated or differently substituted oxetanes
Absence of regioselective bromide handle limits cross-coupling diversification possibilities.
This compound
Simple phenyl-oxetane building block
Reduced steric bulk may not replicate binding interactions requiring extended aromatic system.

Quantitative Differentiation Evidence for 3-(4-Bromonaphthalen-1-yl)oxetan-3-ol Versus Its Closest Analogs


Molecular Weight and Scaffold Size Differentiation Against the Primary Phenyl Analog 3-(4-Bromophenyl)oxetan-3-ol

The replacement of a phenyl ring with a naphthyl ring results in a significant increase in molecular weight and scaffold size, which directly influences drug-likeness parameters, membrane permeability, and target binding entropy. The target compound has a molecular weight of 279.13 g/mol, which is 50.06 g/mol (21.9%) larger than its primary analog 3-(4-bromophenyl)oxetan-3-ol (MW: 229.07 g/mol) . This increase in size and mass is a key differentiator for lead optimization campaigns seeking to modulate these specific parameters.

Molecular Weight Difference
Data to verify
+50.06 g/mol (+21.9%)
Reported scaffold mass differentiation may inform fragment evolution
Calculated monoisotopic masses; phenyl-to-naphthyl shift
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Lipophilicity (cLogP) Differentiation Against the Primary Phenyl Analog 3-(4-Bromophenyl)oxetan-3-ol

Lipophilicity, a critical determinant of a drug candidate's absorption, distribution, and overall developability, is markedly different between the naphthyl and phenyl scaffolds. The calculated LogP (cLogP) for the target compound is 3.28, compared to a cLogP of 1.91 for the phenyl analog, representing a difference of +1.37 log units [1]. This substantial increase indicates a significantly higher partition coefficient, predicting enhanced membrane permeability but also potentially lower aqueous solubility.

Lipophilicity (cLogP) Shift
Reported
+1.37 log units
Reported lipophilicity shift may indicate ADME profile context
Moriguchi method; cross-study comparable
Drug Design ADME Prediction Lipophilicity Optimization

Synthetic Utility: Regioselective Cross-Coupling Handle on an Extended Aromatic Scaffold

The compound provides a structurally unique, bifunctional platform for sequential derivatization. The aryl bromide is positioned for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, enabling C-C or C-N bond formation at the 4-position of the naphthyl ring [1]. This capability is shared with its phenyl analog; however, the naphthyl scaffold offers a different exit vector and electronic environment for the coupled product. Crucially, the oxetanol ring can be simultaneously or orthogonally functionalized, providing a regiochemical sequence not possible with simpler bromoaryl or oxetane-only building blocks. The differentiation here is structural and synthetic rather than a measured activity, but it is a quantifiable advantage in the number of distinct reactive sites: two (one for cross-coupling, one for ring derivatization) [2].

Orthogonal Reactive Sites
Class-level inference
2 distinct sites vs 1 for simpler analogs
Reported dual sites support sequential library synthesis
Br for cross-coupling; oxetane ring for further derivatization
Synthetic Methodology Cross-Coupling Chemistry Late-Stage Functionalization

Quantified Spatial Geometry Differentiation: Direct Comparison of Naphthyl vs. Phenyl Substituent Volume and Shape

The naphthyl group provides a significant and quantifiable increase in molecular volume and a distinct planar angular geometry compared to a phenyl ring, directly impacting shape complementarity in a protein binding site. The Van der Waals volume of a naphthalene ring is approximately 127 ų, compared to 80 ų for a phenyl ring, an increase of +47 ų [1]. This difference in steric bulk and shape is a primary driver for scaffold-hopping exercises when optimizing biological activity or selectivity.

Van der Waals Volume Increase
Class-level inference
+47 ų (+59%)
Reported volume increase may inform binding-pocket tolerance studies
Based on standard atomic radii; model aromatic substituent
Molecular Modeling Structure-Based Drug Design Scaffold Hopping

Recommended Procurement Scenarios for 3-(4-Bromonaphthalen-1-yl)oxetan-3-ol Based on Quantitative Evidence


Scaffold-Hopping and Lead Diversification in Fragment-Based Drug Discovery

To transition from a phenyl-oxetane fragment hit, purchase this compound to specifically exploit the +47 ų increase in Van der Waals volume and the +1.37 log unit increase in cLogP to explore structure-activity relationships (SAR) for binding pocket tolerance and ADME profile optimization [1]. The defined geometry allows for a systematic probe of a targeted enzyme's binding site without introducing novel heteroatoms.

Building Block for Parallel Library Synthesis via Suzuki Cross-Coupling

Procure this compound as a core building block for generating a series of biaryl or amine-coupled analogs in parallel. The presence of a regioselective aryl bromide on the naphthyl ring enables rapid chemical diversification at that position, while the oxetanol group can be kept constant or subsequently derivatized to modulate physicochemical properties [2]. This two-step diversification sequence from a single compound maximizes chemical space exploration per unit of purchased material.

Internal Standard or Control Compound for Lipophilicity and Metabolic Stability Profiling

Utilize this compound as a control in medicinal chemistry programs aiming to modulate lipophilicity. Its precisely calculated LogP of 3.28 provides a defined, high-lipophilicity reference point for calibrating HPLC-derived LogD or metabolic stability assays (e.g., microsomal clearance) against less lipophilic analogs, such as the 3-(4-bromophenyl)oxetan-3-ol (cLogP 1.91) [3].

Crystallography-Facilitating Bromine-Containing Pharmacophore Probe

Procure this compound for use in X-ray crystallography studies. The presence of a bromine atom offers a heavy atom label for experimental phasing, which is technically superior to its analogous chloro-derivative for solving novel protein-ligand crystal structures [4]. This practical advantage directly translates to a higher probability of rapid structural determination.

Application
Selection Property
Validation Focus
Scaffold-hopping and fragment elaboration
Increased VDW volume and lipophilicity versus phenyl analog
Binding-pocket tolerance and ADME profile review
Parallel library synthesis
Regioselective aryl bromide and oxetane dual sites
Diversification sequence validation
Lipophilicity reference for HPLC LogD assays
Defined cLogP reference point
Method calibration and comparative analysis
Crystallographic phasing aid
Bromine anomalous scattering signal
Phase determination and model validation
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